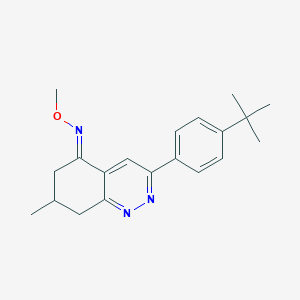

Aza(3-(4-(tert-butyl)phenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane

Description

The compound Aza(3-(4-(tert-butyl)phenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane features a cinnoline core—a bicyclic aromatic system with two nitrogen atoms—substituted with a tert-butylphenyl group at position 3, a methyl group at position 7, and a methoxymethane moiety.

Properties

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-13-10-18-16(19(11-13)23-24-5)12-17(21-22-18)14-6-8-15(9-7-14)20(2,3)4/h6-9,12-13H,10-11H2,1-5H3/b23-19+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIJPSLKDLRPHL-FCDQGJHFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Aza(3-(4-(tert-butyl)phenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C₁₇H₁₈N₄O

- IUPAC Name : this compound

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The presence of the trihydrocinnolin moiety is believed to enhance its interaction with microbial cell membranes, leading to cell lysis.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the induction of apoptosis and the inhibition of key signaling pathways associated with cancer progression.

- Anti-inflammatory Effects : The compound demonstrates potential anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cellular models.

Antimicrobial Activity

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against MRSA strains |

| Escherichia coli | 64 µg/mL | Moderate activity |

| Candida albicans | 128 µg/mL | Limited antifungal activity |

Anticancer Activity

In vitro studies were performed on various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induces apoptosis via caspase activation |

| MCF-7 (breast cancer) | 20 | Inhibits estrogen receptor signaling |

| A549 (lung cancer) | 18 | Disrupts mitochondrial function |

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated groups compared to controls.

- Case Study on Cancer Cell Lines : Research conducted at a leading oncology institute examined the effects of this compound on breast and lung cancer cell lines. The findings revealed that treatment with the compound resulted in significant cell death and reduced tumor growth in xenograft models.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to Aza(3-(4-(tert-butyl)phenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane. For instance, a series of phenylthiazoles with a tert-butyl moiety demonstrated potent activity against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. One of the derivatives showed a minimum inhibitory concentration (MIC) of 4 µg/mL against MRSA, indicating its potential as a lead compound for antibiotic development .

2. Structure-Activity Relationship Studies

The structural modifications involving the tert-butyl group have been shown to enhance the pharmacokinetic properties of related compounds. The bulky nature of the tert-butyl group increases hydrophobicity and membrane penetration, which are critical factors in drug design . This property is crucial for developing more effective therapeutic agents.

Materials Science Applications

1. Coordination Complexes

The compound can be utilized in synthesizing coordination complexes with transition metals. For example, the synthesis of Ru(ii) complexes involving tert-butyl-phenyl-substituted ligands has been optimized, showcasing their ability to stabilize specific excited states. These complexes exhibit interesting photophysical properties that can be harnessed in light-harvesting applications and photodynamic therapy .

2. Organic Photovoltaics

Compounds with similar structural motifs have been investigated for their potential use in organic photovoltaics. The incorporation of bulky substituents like tert-butyl groups can enhance the solubility and stability of organic semiconductors, improving their performance in solar energy conversion systems .

Environmental Chemistry Applications

1. Pollutant Degradation

Research indicates that aza compounds can play a role in the degradation of environmental pollutants. Their unique chemical structure allows for interactions with various contaminants, potentially leading to effective remediation strategies for polluted sites .

2. Green Chemistry Initiatives

The synthesis of this compound can be aligned with green chemistry principles by utilizing environmentally benign solvents and reagents during its preparation. This approach not only minimizes waste but also enhances the sustainability of chemical processes .

Case Studies

Comparison with Similar Compounds

Core Heterocyclic Systems

- Cinnoline (Target Compound): The cinnoline scaffold is aromatic and planar, analogous to quinoline but with adjacent nitrogen atoms. This system may exhibit π-π stacking and metal-coordination capabilities, similar to zinc(II) complexes in .

- Thiazolidinone (): A five-membered ring with sulfur and nitrogen atoms. Unlike cinnoline, this system is non-aromatic and more flexible, enabling diverse biological interactions (e.g., antimicrobial activity) .

- Tetracyclic Dithia-Aza System (): A rigid, fused-ring system with sulfur and nitrogen atoms.

Substituent Effects

- The tert-butyl group in the target compound enhances hydrophobicity, similar to the tert-butyldimethylsilyl group in , which improves lipophilicity for nucleoside synthesis .

- Methoxymethane’s ether linkage may increase solubility in polar solvents, akin to methoxy groups in and .

Physicochemical and Functional Properties

- The cinnoline’s aromaticity may enable fluorescence or charge-transfer properties, as seen in zinc(II) complexes () .

- ’s tetracyclic system demonstrates that fused heterocycles often exhibit unique electronic properties, suggesting the target compound could have optoelectronic applications .

Q & A

[Basic] What are the standard synthetic methodologies for constructing the cinnoline core in this compound?

The cinnoline core is typically synthesized via cyclocondensation reactions. A common approach involves refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in DMF-acetic acid mixtures (e.g., 2 h reflux followed by recrystallization) . Alternative methods include cyclization of anthranilic acid derivatives in ethanol with triethylamine (TEA) as a catalyst, as seen in analogous heterocyclic systems . Solvent choice (e.g., DMF vs. ethanol) significantly impacts reaction efficiency, with polar aprotic solvents like DMF favoring higher yields in multi-step syntheses .

[Advanced] How can regioselectivity challenges be addressed when introducing bulky substituents like the tert-butyl group?

Steric hindrance from the tert-butyl group requires careful optimization of reaction conditions. Protecting group strategies, such as tert-butyldimethylsilyl (TBDMS) ethers, can temporarily shield reactive sites during functionalization . Microwave-assisted synthesis (e.g., 3–4 drops of glacial acetic acid in DMF under microwave irradiation) enhances regioselectivity by accelerating kinetic control, as demonstrated in thiazolo[4,5-d]pyrimidine syntheses . Computational modeling (e.g., DFT) may further predict steric interactions, though experimental validation through X-ray crystallography is critical .

[Basic] What spectroscopic techniques are most effective for confirming the methoxymethane moiety?

- IR spectroscopy : Detects carbonyl stretches (e.g., 1704 cm⁻¹ for related thiazolidinones) and ether linkages (C-O-C) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z = 337 for similar compounds) confirm molecular weight .

- NMR : ¹H NMR resolves methoxy proton environments (δ 3.2–3.8 ppm), while ¹³C NMR identifies quaternary carbons adjacent to oxygen .

[Advanced] How to resolve contradictions in reaction yields under varying solvent systems?

Discrepancies in yields (e.g., DMF vs. ethanol) often arise from solvent polarity and boiling points. For example, DMF’s high polarity facilitates dissolution of intermediates but may promote side reactions at elevated temperatures . Systematic screening with additives like TEA (to neutralize acidic byproducts) or mixed solvents (e.g., DMF-ethanol) can optimize selectivity. Comparative studies using kinetic profiling (e.g., HPLC monitoring) are recommended .

[Basic] What role does the tert-butyl group play in crystallinity and solubility?

The tert-butyl group enhances hydrophobicity, reducing aqueous solubility but improving crystallinity in non-polar solvents. Recrystallization from DMF-acetic acid mixtures effectively isolates bulky derivatives, as shown in thiazolidinone syntheses . Differential scanning calorimetry (DSC) can identify polymorphic forms influenced by this substituent .

[Advanced] How do microwave-assisted methods improve reaction kinetics in multi-step syntheses?

Microwave irradiation reduces reaction times (e.g., from hours to minutes) by enabling rapid, uniform heating. For example, microwave-assisted cyclocondensation of thiourea and benzaldehyde in DMF-acetic acid achieves >80% yields in heterocyclic systems, compared to 50–60% under conventional reflux . This method is particularly advantageous for thermally sensitive intermediates.

[Advanced] How to analyze electronic effects of substituents on the cinnoline ring’s tautomeric stability?

Electronic effects are probed via substituent variation (e.g., methoxy vs. tert-butyl) and monitored using:

- UV-Vis spectroscopy : Shifts in λmax indicate conjugation changes.

- X-ray crystallography : Resolves bond lengths and angles, revealing tautomeric preferences .

- Hammett plots : Correlate substituent σ values with reaction rates (e.g., cyclization kinetics) .

[Basic] What methods identify byproducts or degradation pathways during synthesis?

- TLC/HPLC : Monitor reaction progress and detect intermediates/byproducts .

- LC-MS : Identifies low-abundance impurities (e.g., hydrolyzed methoxymethane derivatives) .

- Stability studies : Accelerated degradation under heat/light (40–60°C, 75% RH) reveals hydrolytic or oxidative pathways .

[Advanced] How does X-ray crystallography validate polymorphic forms influenced by substituents?

Single-crystal X-ray diffraction resolves packing motifs and hydrogen-bonding networks. For example, tert-butyl groups may induce steric clashing, favoring a specific polymorph with improved thermal stability (mp 176–178°C, as in ). Pairing with DSC confirms phase transitions between polymorphs .

[Advanced] What strategies optimize cyclization in polycyclic systems with ylidene moieties?

- Acid catalysis : Glacial acetic acid promotes protonation of the ylidene group, enhancing electrophilicity .

- Solvent-free conditions : Minimize side reactions in sensitive systems.

- Stepwise protection : Temporarily block reactive sites (e.g., TBDMS protection of hydroxyl groups) to direct cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.